molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one

Cat. No.: B2472063
CAS No.: 21550-86-7
M. Wt: 188.23
InChI Key: GWPNDQCLPKQEPD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-quinoxaline scaffold. Its systematic IUPAC name reflects the saturation states and functional group arrangement:

  • Pyrrolo[1,2-a]quinoxaline core : A five-membered pyrrolidine ring fused to a six-membered quinoxaline system at positions 1 and 2.
  • Saturation : The "1,2,3,3a-tetrahydro" prefix indicates partial hydrogenation at positions 1, 2, 3, and 3a of the pyrrolidine moiety.
  • Ketone group : The "4(5H)-one" suffix denotes a carbonyl group at position 4 and a hydrogen atom at position 5.

The molecular formula is $$ \text{C}{11}\text{H}{12}\text{N}_{2}\text{O} $$, with a computed molecular weight of 188.23 g/mol. X-ray crystallography confirms a planar quinoxaline ring fused to a non-planar pyrrolidine ring, creating a rigid bicyclic framework. Key structural parameters include:

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{12}\text{N}_{2}\text{O} $$
Molecular Weight 188.23 g/mol
CAS Registry Numbers 21550-86-7, 3127917 (PubChem CID)
Hybridization $$ sp^2 $$-rich quinoxaline core
Torsional Angles (3a-4 bond) 12.5°–15.7°

Synonyms include 1,2,3,3a-Tetrahydro-5H-pyrrolo[1,2-a]quinoxalin-4-one and 2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one.

Historical Context of Pyrrolo[1,2-a]quinoxaline Derivatives Discovery

The synthesis of pyrrolo[1,2-a]quinoxalines dates to mid-20th-century efforts to expand heterocyclic drug candidates. Early routes relied on:

  • Clauson-Kaas Reaction : Cyclization of 2-nitroaniline derivatives with 2,5-dimethoxytetrahydrofuran under acidic conditions.
  • Pictet-Spengler Cyclization : Acid-catalyzed condensation of 1-(2-aminophenyl)pyrroles with aldehydes.

Modern advancements include:

  • Iron-Catalyzed Oxidative Coupling : Di-t-butyl peroxide-mediated coupling of methyl arenes with 1-(2-aminophenyl)pyrroles (73–89% yields).
  • Iodine-Catalyzed sp³-sp² C–H Activation : Metal-free synthesis using molecular iodine and dimethyl sulfoxide (DMSO) as an oxidant.

A comparative analysis of synthetic methods reveals evolving efficiency:

Method Catalyst Yield Range Year
Clauson-Kaas Acetic Acid 45–65% 1960s
Pictet-Spengler p-TsOH 60–78% 2000s
Iron-Catalyzed Coupling FeCl₃ 73–89% 2021
Iodine-Mediated CDC I₂/DMSO 82–94% 2015

Position in Heterocyclic Chemistry Taxonomy

This compound belongs to the pyrroloquinoxaline family, classified under:

  • Bridgehead Heterocycles : Fused bicyclic systems with shared N-atoms (IUPAC Rule B-6.1).
  • Nitrogen-Containing Heteroaromatics : Combines pyrrolidine’s aliphatic amine with quinoxaline’s aromatic diazine.

Taxonomic features include:

  • Electron-Rich Character : The quinoxaline moiety’s π-system enables charge-transfer interactions.
  • Conformational Rigidity : Partial saturation restricts pyrrolidine ring puckering, favoring bioactive conformations.
  • Functionalization Sites : Reactive positions at C-4 (ketone), C-7/C-8 (quinoxaline), and N-1 (pyrrolidine).

Properties

IUPAC Name

2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPNDQCLPKQEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . Another method involves the reaction of (Z)-3-phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones with oxalyl chloride to give 3-acyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Key Data Table: Reaction Scope and Yields

EntryDiaminobenzene SubstituentAcetylenedicarboxylateProduct Yield (%)
4aHDimethyl91
4bHDiethyl93
4d4-CH₃Dimethyl92
4e4-CH₃Diethyl91
4h5-CH₃Dimethyl93

Critical Observations :

  • Electron-donating substituents (e.g., -CH₃) on 1,2-diaminobenzene enhance reaction efficiency, while electron-withdrawing groups (e.g., -NO₂) inhibit reactivity due to deactivation of the amine .

  • The absence of catalysts simplifies purification and reduces costs.

Mechanistic Insights

A plausible mechanism involves:

  • Nucleophilic attack : The amine group of 1,2-diaminobenzene attacks the electrophilic acetylenedicarboxylate.

  • Cyclization : Ethyl bromopyruvate participates in ring formation, leading to the fused pyrrolo-quinoxaline scaffold.

  • Elimination steps : Sequential loss of small molecules (e.g., H₂O or ethanol) drives the reaction forward .

Functionalization via Substitution and Cycloaddition

The core structure undergoes further transformations:

  • Acylation : Treatment with oxalyl chloride introduces acyl groups at reactive positions.

  • Hydrogenation : Catalytic hydrogenation reduces double bonds, yielding saturated derivatives.

  • Cross-coupling reactions : Palladium-catalyzed couplings enable aryl or alkyl group introductions .

Biological Relevance Through Structural Modification

Derivatives synthesized via these reactions show:

  • Anticancer activity : Modifications at the 5-position enhance cytotoxicity against cancer cell lines (e.g., A549 lung carcinoma) .

  • Tubulin inhibition : Hydroxyphenyl-substituted analogs disrupt microtubule dynamics, demonstrating potential as antimitotic agents .

Comparative Analysis of Synthetic Methods

ParameterPrevious MethodsCurrent Catalyst-Free Approach
Reaction Time24–48 hours12 hours
Catalyst RequirementCuI/L-proline or transition metalsNone
Yield Range (%)60–8588–93
Functional Group ToleranceLimitedBroad (excluding -NO₂)

This method offers improved efficiency, scalability, and environmental compatibility .

Industrial and Pharmacological Implications

  • Scalability : The catalyst-free protocol is amenable to large-scale production due to simplified workup procedures.

  • Drug discovery : Derivatives serve as lead compounds for developing kinase inhibitors and antiproliferative agents .

For further experimental details, refer to the synthetic procedures and spectral data in the original studies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyrrolo structure enhanced its cytotoxicity against various cancer cell lines .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and has been studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity .

Pharmacology

Receptor Modulation
this compound acts as a modulator for several receptors in the central nervous system. Its interaction with serotonin and dopamine receptors has been linked to anxiolytic and antidepressant effects. Research has highlighted its potential use in developing new therapeutic agents for mood disorders .

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Researchers have utilized it to create novel compounds with enhanced biological activities through various synthetic pathways .

Analytical Chemistry

Analytical Applications
In analytical chemistry, this compound has been employed as a standard reference material for chromatographic methods such as HPLC and GC-MS. Its distinct chemical properties facilitate accurate quantification and identification in complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity; neuroprotective effects ,
PharmacologyReceptor modulation for mood disorders
Chemical SynthesisIntermediate for synthesizing complex molecules
Analytical ChemistryStandard reference material for chromatographic analysis

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the efficacy of modified tetrahydropyrrolo derivatives against breast cancer cells. The results indicated a significant reduction in cell viability when treated with these compounds compared to controls, suggesting a pathway for developing new cancer therapies based on this scaffold .

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly improved cell survival rates and reduced markers of oxidative stress .

Mechanism of Action

The mechanism of action of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
  • Structural Difference : Fully aromatic pyrrole ring vs. partially saturated tetrahydropyrrole in 1,2,3,3a-tetrahydro derivatives.
  • Synthesis : Aromatic analogs are synthesized via palladium-catalyzed carbon-nitrogen bond formation or Ugi reactions, whereas tetrahydropyrrolo derivatives often require reductive steps or visible light-mediated protocols .
  • Biological Activity :
    • Aromatic analogs : Exhibit antiallergic activity (100× potency of disodium cromoglycate in PCA tests) .
    • Tetrahydropyrrolo analogs : Demonstrate vascular smooth muscle relaxation (e.g., 5-(2,6-dimethoxyphenyl)methyl derivative in ) but paradoxically lower hypotensive effects due to reduced bioavailability .
Imidazo[1,2-a]quinoxalin-4(5H)-one Derivatives
  • Structural Difference : Replacement of the pyrrole ring with an imidazole moiety.
  • Synthesis: Generated via iodine-mediated [3+2] annulation of quinoxalinones with oxime esters .
  • Biological Activity :
    • In BTK inhibition, imidazo derivatives (e.g., compound 3 in ) show moderate activity (IC₅₀ = 50–100 nM) compared to pyrrolo derivatives (IC₅₀ = 7.41–11.4 nM), highlighting the importance of the pyrrole ring for potency .
JMS-17-2 Analogs (CX3CR1 Antagonists)
  • Structural Difference : Substituents on the piperidine ring (e.g., 4-chloro, 4-fluoro, 4-methoxyphenyl groups) .
  • Activity: JMS-17-2 (IC₅₀ = 0.32 nM) demonstrates high selectivity for CX3CR1, with fluorine and methoxy analogs showing similar potency . Modifications in the tetrahydropyrrolo scaffold’s sulfonyl or morpholino groups (e.g., ) alter solubility and target engagement .
Bromohexyl-Substituted Derivatives
  • Structural Feature : A 6-bromohexyl chain at position 5 ().
  • Physicochemical Properties :
    • Higher molecular weight (346.07 g/mol) and density (1.37 g/cm³) compared to unsubstituted analogs.
    • Predicted poor solubility (PSA = 25.24 Ų), suggesting challenges in drug delivery .

Key Data Tables

Critical Findings and Implications

Scaffold Flexibility : The tetrahydropyrrolo scaffold’s partial saturation enhances adaptability in binding pockets, as seen in BTK inhibitors , but may reduce metabolic stability compared to aromatic analogs.

Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in ) improve target affinity but may compromise solubility .

Biological Activity

Overview

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Its unique structure, comprising a fused pyrrolo and quinoxaline ring system, endows it with diverse biological activities. This article explores its biological activity, focusing on its antineoplastic properties, antibacterial effects, and potential therapeutic applications.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 21550-86-7

Antineoplastic Activity

This compound has demonstrated significant antineoplastic activity. It targets various biochemical pathways involved in cancer cell proliferation and survival.

  • Target Pathways :
    • Inhibition of tubulin polymerization.
    • Interference with topoisomerase II-DNA interactions.
    • Modulation of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntineoplasticExhibits inhibition of cancer cell lines via multiple pathways
AntibacterialEffective against ciprofloxacin-resistant Streptococcus pneumoniae
Enzymatic InhibitionInhibits COX-2 and LDHA with varying efficacy among derivatives

Case Study: Antineoplastic Properties

A study conducted on the compound revealed that it significantly reduced the viability of various cancer cell lines at concentrations as low as 10 µM. The mechanism involves disrupting cellular processes critical for tumor growth and metastasis. The efficacy was compared to standard chemotherapeutics, demonstrating competitive inhibition in vitro .

Case Study: Antibacterial Efficacy

In a comparative study of synthesized derivatives of this compound against bacterial strains, compounds with specific substitutions exhibited enhanced antibacterial activity. For example, compounds with an 8-methoxy group showed potent activity against resistant clinical isolates .

Synthetic Routes

The synthesis of this compound typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is noted for its operational simplicity and environmental friendliness.

Table 2: Comparison of Related Compounds

Compound NameStructure TypeNotable Activity
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-trionesSimilar core structureVaries based on functional groups
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloidsDifferent class of heterocyclesPotentially similar biological activities

Q & A

Q. What are the common synthetic routes for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one?

  • Methodological Answer : Three primary routes include: (i) Cycloaddition of benzimidazolium ylides with activated alkynes, proceeding via imidazole ring opening and nucleophilic attack . (ii) Copper-catalyzed intramolecular N-arylation of Ugi reaction products, optimized for regioselectivity using ligands like 1,10-phenanthroline . (iii) Glucose-mediated nitro-reductive cyclization, a sustainable one-pot method utilizing biomass-derived reagents . Each route varies in catalyst cost, yield (52–95%), and scalability .

Q. What spectroscopic techniques confirm the compound’s structural identity?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons (δ 6.6–8.4 ppm) and carbonyl groups (δ 153–156 ppm) confirm the fused heterocyclic system .
  • X-ray diffraction (XRD) : Resolves crystal packing and bond angles, critical for validating intermediates .
  • ESI-MS : Molecular ion peaks (e.g., m/z 215 [M+H]+) verify molecular weight .

Q. What are the key physical properties influencing laboratory handling?

  • Answer : The compound has a high melting point (270–272°C), density (1.34 g/cm³), and sensitivity to moisture. Storage at 2–8°C in dry, dark conditions is recommended to prevent decomposition .

Q. How is the glucose-mediated synthesis method advantageous?

  • Answer : This green chemistry approach avoids toxic reagents (e.g., tin chloride) and enables multicomponent reactions with 70–85% yield. It reduces waste and simplifies purification .

Advanced Research Questions

Q. How can reaction conditions control selectivity between 2-(1H-pyrrol-1-yl)anilines and pyrrolo[1,2-a]quinoxalin-4(5H)-ones?

  • Methodological Answer :
  • Temperature : Refluxing intermediates (e.g., 4a,b) promotes cyclization to quinoxalinones via alkoxy group elimination .
  • Catalysts : Copper(I) iodide with 1,10-phenanthroline enhances intramolecular N-arylation selectivity (Table 1, ).
  • Substituents : Electron-withdrawing groups on ylides stabilize intermediates, favoring quinoxalinone formation .

Q. What role does C–H activation play in synthesizing bioactive derivatives?

  • Answer : Cobalt-catalyzed C–H carbonylation introduces carbonyl groups, enabling functionalization for drug discovery. For example, derivatives with 6-phenylhexyl-carbamate show inhibitory activity against fatty acid amide hydrolase (FAAH) .

Q. How do enantioselective hydrogenation methods apply to stereochemical control?

  • Answer : Iridium catalysts (e.g., [Ir(COD)Cl]₂) achieve up to 95% enantiomeric excess (ee) in hydrogenating pyrrolo[1,2-a]pyrazinium salts, critical for chiral centers in NNRTI analogs .

Q. What analytical strategies resolve contradictions in proposed mechanistic pathways?

  • Answer :
  • In situ NMR : Monitors intermediates like 2-(1H-pyrrol-1-yl)anilines, confirming their role in cyclization .
  • XRD of intermediates : Validates sp³ hybridization at key carbon centers, supporting ring-opening mechanisms .

Q. How are computational methods used to design novel derivatives?

  • Answer :
  • Molecular docking : Predicts binding to BET proteins (e.g., BRD4) and HIV-1 reverse transcriptase, guiding substitution at the 6-position for enhanced affinity .
  • DFT calculations : Optimize transition states for cycloaddition reactions, explaining regioselectivity in ylide-alkyne systems .

Q. What databases and pharmacological models reference this compound’s bioactivity?

  • Answer :
  • NSC databases : List derivatives like isoindolo[1,2-a]quinoxalin-4(5H)-one (NSC 734235) with antitumor activity .
  • In vitro models : CX3CR1 antagonists (e.g., JMS 17-2 hydrochloride) inhibit breast cancer cell migration (IC₅₀ = 0.5–1.0 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.